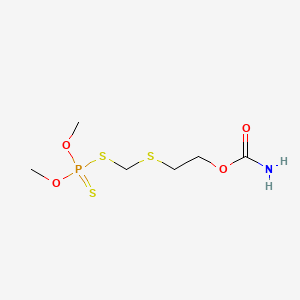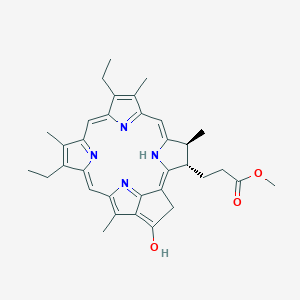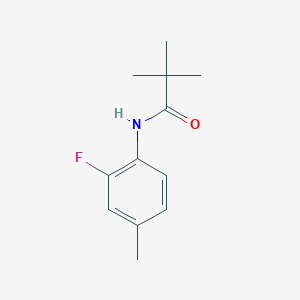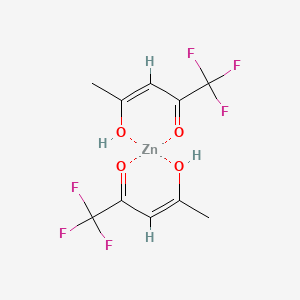
Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc: is a coordination compound with the formula C₁₀H₈F₆O₄Zn. It is a zinc complex where the metal center is coordinated by two 1,1,1-trifluoro-2,4-pentanedionate ligands. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc typically involves the reaction of zinc salts with 1,1,1-trifluoro-2,4-pentanedione. The process generally follows these steps:
Preparation of the Ligand: 1,1,1-trifluoro-2,4-pentanedione is synthesized by the fluorination of 2,4-pentanedione.
Formation of the Zinc Complex: The ligand is then reacted with a zinc salt, such as zinc acetate or zinc chloride, in an appropriate solvent like ethanol or toluene.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the trifluoro-2,4-pentanedionate ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal centers or organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include other metal salts, organic ligands, and solvents like ethanol, toluene, and acetone.
Conditions: Reactions are typically carried out under reflux or at room temperature, depending on the desired outcome.
Major Products: The major products of these reactions are often new coordination complexes or substituted zinc complexes, which can be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography .
Scientific Research Applications
Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and thin films.
Biological Studies: It serves as a model compound for studying zinc coordination in biological systems.
Industrial Applications: The compound is used in the production of high-performance coatings and as a precursor for zinc oxide nanoparticles.
Mechanism of Action
The mechanism of action of Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc involves its ability to coordinate with various substrates through its zinc center. The trifluoro-2,4-pentanedionate ligands stabilize the zinc ion, allowing it to participate in catalytic cycles and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Bis(2,4-pentanedionato)zinc: Similar in structure but lacks the trifluoromethyl groups, resulting in different reactivity and stability.
Bis(1,1,1-trifluoro-2,4-pentanedionato)copper: Another metal complex with similar ligands but different metal center, leading to distinct properties and applications.
Uniqueness: Bis(1,1,1-trifluoro-2,4-pentanedionato)zinc is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity compared to non-fluorinated analogs. This makes it particularly useful in applications requiring robust and reactive zinc complexes .
Properties
Molecular Formula |
C10H10F6O4Zn |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;zinc |
InChI |
InChI=1S/2C5H5F3O2.Zn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3;/b2*3-2-; |
InChI Key |
NVXBBLPAZGKFJH-OZWADYBTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Zn] |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
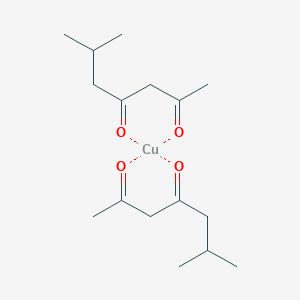
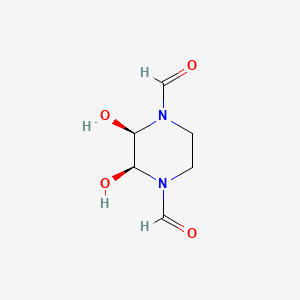
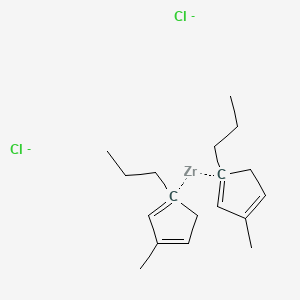

![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

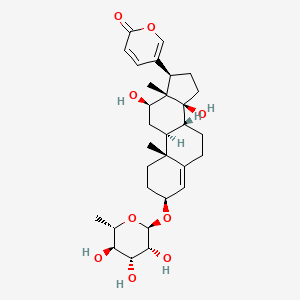
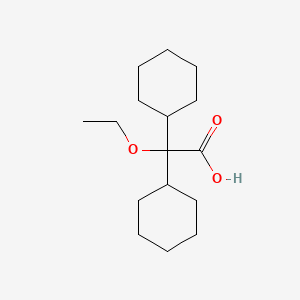
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

